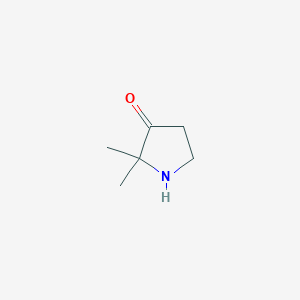

2,2-Dimethylpyrrolidin-3-one

描述

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethylpyrrolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)5(8)3-4-7-6/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFJIYOTKSKXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Dimethylpyrrolidin 3 One and Its Key Intermediates

Classical and Established Synthetic Routes to Pyrrolidin-3-one Skeletons

Traditional methods for the synthesis of the pyrrolidin-3-one core have laid the groundwork for more complex and substituted analogs. These approaches often rely on fundamental organic reactions, including cycloadditions and intramolecular cyclizations, to construct the five-membered nitrogen heterocycle.

Cycloaddition Reactions for Five-Membered Nitrogen Heterocycle Formation

One of the most powerful and convergent strategies for the synthesis of pyrrolidine (B122466) rings is the [3+2] cycloaddition reaction. This method involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). In the context of pyrrolidine synthesis, azomethine ylides are common 1,3-dipoles, which react with various alkenes to form the pyrrolidine ring.

These reactions can be highly stereoselective, allowing for the control of up to four stereogenic centers in a single step. nih.govacs.org The generation of the azomethine ylide can be achieved in situ from various precursors, such as imines of α-amino esters or by the thermal or photochemical ring-opening of aziridines. The choice of dipolarophile is crucial in determining the substitution pattern of the resulting pyrrolidine. For the synthesis of pyrrolidin-3-ones, an appropriate ketene (B1206846) equivalent or an α,β-unsaturated carbonyl compound can be utilized as the dipolarophile.

A variety of catalysts, including silver and iridium complexes, have been shown to facilitate these cycloaddition reactions, often leading to high yields and excellent diastereoselectivity. acs.orgacs.org For instance, the reaction between N-metalated azomethine ylides and electron-deficient alkenes provides a direct route to highly functionalized pyrrolidines.

Intramolecular Cyclization Strategies for Pyrrolidinone Ring Closure

Intramolecular cyclization represents a diverse and widely employed strategy for the formation of the pyrrolidinone ring. These methods involve the formation of a key bond to close a pre-formed linear precursor. A common approach is the intramolecular Michael addition, where a nitrogen nucleophile attacks an α,β-unsaturated carbonyl moiety within the same molecule. This Michael-induced ring closure (MIRC) is an efficient way to construct the five-membered ring. rsc.org

Another significant strategy is the intramolecular amination of an alkyl halide or sulfonate. In this SN2-type reaction, a primary or secondary amine displaces a leaving group at the γ- or δ-position to form the pyrrolidine ring. The efficiency of this cyclization can be enhanced by the Thorpe-Ingold effect, where the presence of geminal substituents on the linear precursor accelerates the rate of cyclization. thieme-connect.com

Reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or a primary amine is another classical method for pyrrolidine synthesis, which can be adapted for pyrrolidin-3-one derivatives. researchgate.net This process typically involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine and subsequent intramolecular cyclization.

α-Alkylation and Subsequent Ring-Closure Approaches for Geminal Dimethylation

The introduction of the gem-dimethyl group at the C2 position of the pyrrolidin-3-one ring requires a specific synthetic approach. A common strategy involves the α-alkylation of a suitable precursor. This can be achieved by first forming an enolate from a carbonyl compound, which then acts as a nucleophile to attack an alkyl halide. youtube.com

For the synthesis of 2,2-dimethylpyrrolidin-3-one, a precursor such as a β-amino acid ester can be subjected to double α-alkylation with a methyl halide. The use of a strong base, such as lithium diisopropylamide (LDA), is typically required to generate the enolate. youtube.com Following the gem-dimethylation, an intramolecular cyclization, such as a Dieckmann condensation or an amide bond formation followed by cyclization, can be employed to form the pyrrolidin-3-one ring.

Alternatively, the Stork enamine synthesis provides a milder method for α-alkylation. youtube.com In this approach, a ketone or aldehyde is first converted to an enamine, which is then sufficiently nucleophilic to react with an alkyl halide. Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, now with an α-alkyl substituent. This process can be repeated to achieve geminal dialkylation.

Modern Catalytic Syntheses of this compound

Contemporary synthetic methods have increasingly focused on the use of catalytic systems to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the synthesis of complex pyrrolidinone structures.

Transition Metal-Catalyzed Processes for Pyrrolidinone Assembly

Transition metals, such as palladium, copper, rhodium, and iridium, have been extensively used to catalyze the formation of pyrrolidinone rings. nih.govgoogle.com These metals can facilitate a variety of transformations, including C-H activation, amination, and cycloisomerization reactions.

Copper-catalyzed intramolecular C-H amination has been shown to be an effective method for the synthesis of pyrrolidines. nih.govacs.org This reaction involves the direct formation of a C-N bond through the activation of a C-H bond, offering a highly atom-economical approach to ring formation.

Iridium-catalyzed reductive generation of azomethine ylides from amides, followed by a [3+2] cycloaddition, provides a versatile route to highly substituted pyrrolidines. acs.org This method is notable for its mild reaction conditions and broad substrate scope.

The following table summarizes selected transition metal-catalyzed reactions for pyrrolidine synthesis:

| Catalyst System | Reaction Type | Key Features |

| Copper Complexes | Intramolecular C-H Amination | High atom economy, direct C-N bond formation. nih.govacs.org |

| Iridium (Vaska's Complex) | Reductive Azomethine Ylide Generation and [3+2] Cycloaddition | Mild conditions, broad substrate scope, access to complex pyrrolidines. acs.org |

| Palladium Complexes | Intramolecular Heck Reaction | Formation of bicyclic systems containing a pyrrolidinone ring. mdpi.com |

| Rhodium Carbenoids | [3+2] Cycloaddition | Synthesis of 3-pyrrolin-2-ones from 1-sulfonyl 1,2,3-triazoles. organic-chemistry.org |

Organocatalytic Methods for Stereoselective Pyrrolidinone Synthesis

Organocatalysis has revolutionized asymmetric synthesis, providing a green and efficient alternative to metal-based catalysts. For the synthesis of pyrrolidinones, organocatalysts, often derived from natural products like cinchona alkaloids and proline, can promote highly enantioselective and diastereoselective reactions. nih.govmdpi.com

Organocatalytic cascade reactions have been developed for the synthesis of highly substituted pyrrolidines with a stereogenic quaternary center. rsc.org These reactions often proceed through a series of transformations, such as Michael additions and cyclizations, all catalyzed by a single small organic molecule.

The following table highlights some key organocatalytic approaches to pyrrolidine synthesis:

| Organocatalyst Type | Reaction | Stereochemical Outcome |

| Cinchona Alkaloid-Derived Catalysts | Aza-Henry/Aza-Michael Cascade | High enantioselectivity and diastereoselectivity. nih.gov |

| Bifunctional Amino-Squaramide Catalysts | Cascade Reaction | Formation of pyrrolidines with a stereogenic quaternary center in high enantio- and diastereoselectivities. rsc.org |

| Proline and its Derivatives | Michael Addition/Cyclization | Enantioselective synthesis of functionalized pyrrolidines. nih.gov |

Asymmetric Synthetic Routes to Enantiomerically Enriched this compound Analogs

The development of asymmetric synthetic routes to produce enantiomerically enriched pyrrolidines, particularly those with a quaternary stereocenter at the C2 position like this compound, is of significant interest due to their prevalence in pharmaceuticals. A key challenge is the construction of the chiral quaternary center.

One effective strategy involves a sequence of an asymmetric allylic alkylation (AAA) followed by a stereoretentive ring contraction. nih.govnih.gov This method has been successfully applied to generate a variety of enantioenriched 2,2-disubstituted pyrrolidines. nih.govnih.gov The process begins with the formation of a stereogenic quaternary center through a palladium-catalyzed AAA of a benzyloxy imide. This intermediate is then reduced to a chiral hydroxamic acid, which subsequently undergoes a thermal "Spino" ring contraction to yield the desired carbamate-protected 2,2-disubstituted pyrrolidine with high stereospecificity. nih.govnih.gov This catalytic and enantioselective approach provides access to novel pyrrolidine structures that are not easily accessible through methods limited to proline derivatives. nih.gov

Organocatalysis also presents a powerful tool for the asymmetric synthesis of substituted pyrrolidines. acs.org For instance, enantioselective [3+2] cycloaddition reactions involving 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines, catalyzed by squaramide-based organocatalysts, can produce complex dispiro[benzothiophenone-indandione-pyrrolidine] scaffolds with high yields and good to excellent diastereoselectivities and enantioselectivities. acs.org While not directly yielding this compound, these methodologies highlight the potential of organocatalyzed cycloadditions in constructing chiral pyrrolidine rings.

Further advancements in asymmetric catalysis, such as copper-catalyzed cyclizative aminoboration, have been developed for the synthesis of other chiral N-heterocycles like piperidines, demonstrating the ongoing innovation in creating stereocenters in cyclic amine structures. taltech.ee Such strategies could potentially be adapted for the synthesis of chiral 2,2-disubstituted pyrrolidinones.

Table 1: Selected Asymmetric Methodologies for Pyrrolidine Synthesis

| Methodology | Key Reaction | Catalyst/Reagent | Outcome |

|---|---|---|---|

| Asymmetric Allylic Alkylation & Ring Contraction | Decarboxylative AAA, Thermal Ring Contraction | Pd₂(dba)₃ / (S)-(CF₃)₃-t-BuPHOX | Enantioenriched 2,2-disubstituted pyrrolidines. nih.govnih.gov |

| Organocatalytic [3+2] Cycloaddition | Michael/alkylation cascade | Squaramide-based organocatalysts | Dispiro[indanedione-oxindole-cyclopropane] scaffolds with excellent dr and ee. acs.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact, reduce costs, and enhance safety. acs.orgresearchgate.net These principles focus on aspects such as atom economy, use of renewable resources, and employment of environmentally benign catalysts and solvents. acs.orgresearchgate.net

Atom Economy: A central concept in green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mdpi.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste. acs.orgnih.gov For the synthesis of pyrrolidinone scaffolds, cycloaddition reactions, like the [3+2] cycloaddition of azaoxyallyl cations with ethylenes, represent an atom-economical approach to constructing the heterocyclic ring. nih.gov

Solvent-Free Conditions: Eliminating organic solvents is a key goal in green chemistry, as they are often a major source of waste in pharmaceutical production. nih.gov Reactions can sometimes be conducted under solvent-free conditions, for instance by heating a mixture of reactants. nih.gov An example is the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrroles, where the reaction between a disuccinate and a nitrile can be carried out in the absence of a solvent at elevated temperatures (80-140 °C), with a base that can be used in solution and the solvent continuously distilled off. nih.gov This approach reduces waste and simplifies purification processes.

Renewable Feedstocks: The transition from fossil-based raw materials to renewable feedstocks is a cornerstone of a sustainable chemical industry. acs.orgrsc.orgresearchgate.net Bio-based platform chemicals, such as succinic acid and itaconic acid, are promising starting materials for the synthesis of pyrrolidones. nih.govnih.gov For example, a synthetic pathway to N-vinyl-2-pyrrolidone has been evaluated starting from succinic acid. nih.gov Life cycle assessments of such bio-based routes project a significant reduction in global warming impacts compared to traditional fossil-fuel-based alternatives. nih.gov Itaconic acid can be used to synthesize bis(pyrrolidone) based dicarboxylic acids through an aza-Michael addition with diamines, providing a route to fully renewable thermoset materials. nih.gov

Chemoenzymatic Synthesis of Pyrrolidinone Scaffolds Bearing 2,2-Dimethyl Substitution

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts, offering a powerful strategy for producing chiral molecules under mild and environmentally friendly conditions. Enzymes such as lipases, reductases, and transaminases are increasingly employed for the asymmetric synthesis of heterocyclic compounds, including pyrrolidines.

The synthesis of chiral pyrrolidines can be achieved through enzymatic kinetic resolution or the asymmetric transformation of prochiral precursors. For instance, a one-pot photoenzymatic route has been developed for N-Boc-3-aminopyrrolidine, which combines a photochemical oxyfunctionalization to generate the pyrrolidinone intermediate with a stereoselective enzymatic transamination using amine transaminases (ATAs) or a carbonyl reduction using keto reductases (KREDs). This method achieves high conversions and excellent enantiomeric excess (>99%).

Imine reductases (IREDs) are particularly valuable for creating chiral amines via the asymmetric reduction of imines or the reductive amination of ketones. acs.org Through structure-guided semi-rational design, IREDs have been engineered to exhibit high stereoselectivity (both R- and S-selectivity) in the synthesis of pyrrolidinamines from N-Boc-3-pyrrolidinone. These engineered enzymes provide a green and efficient route to key pharmaceutical intermediates.

Lipases are another versatile class of enzymes used in the synthesis of chiral intermediates. nih.gov They can catalyze the kinetic resolution of racemic alcohols or esters with high enantioselectivity. nih.gov For example, in the synthesis of vasicinone, a pyrrolo[2,1-b]quinazoline alkaloid, lipase (B570770) PS was used to provide the acetate (B1210297) of (S)-vasicinone with 98% enantiomeric excess. nih.gov Although not directly applied to this compound, these examples demonstrate the potential of lipases for resolving racemic intermediates that could appear in its synthesis.

Table 2: Examples of Enzymes in Chiral Pyrrolidine Synthesis

| Enzyme Type | Reaction | Substrate Example | Outcome |

|---|---|---|---|

| Keto Reductase (KRED) | Asymmetric carbonyl reduction | N-Boc-3-pyrrolidinone | Enantiopure N-Boc-3-hydroxypyrrolidine (>99% ee). |

| Amine Transaminase (ATA) | Asymmetric transamination | N-Boc-3-pyrrolidinone | Enantiopure N-Boc-3-aminopyrrolidine (>99% ee). |

| Imine Reductase (IRED) | Stereo-divergent reductive amination | N-Boc-3-pyrrolidinone | Both (R)- and (S)-pyrrolidinamines with up to 99% ee. |

Solid-Phase Synthesis Techniques for N-Substituted Pyrrolidinones

Solid-phase organic synthesis (SPOS) has become a powerful tool for the rapid generation of compound libraries for drug discovery. This technique simplifies purification by allowing excess reagents and byproducts to be washed away from the product, which remains attached to a solid support.

An efficient solid-phase synthesis for N-substituted pyrrolidinones has been developed utilizing the Ugi four-component reaction (U-4CR). The Ugi reaction is a one-pot reaction that combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide.

In this solid-phase approach, glutamic acid is used as a bifunctional component. The synthesis begins by anchoring Fmoc-protected glutamic acid to a resin, such as MBHA resin. After deprotection, the resin-bound amino acid participates in the Ugi reaction. The resin-bound amine reacts with a ketone and an isocyanide. The intramolecular cyclization of the Ugi product then leads to the formation of the N-substituted pyrrolidinone ring, which remains attached to the solid support.

The general procedure involves swelling the resin in a solution of the ketone, followed by the addition of the isocyanide and heating. After the reaction is complete, the resin is thoroughly washed to remove all soluble reagents. The final N-substituted pyrrolidinone product is then cleaved from the resin for analysis. This methodology has been successfully used to create a diverse library of enantiopure N-substituted pyrrolidinone derivatives, including those tethered to other biologically relevant heterocycles like piperidine. The purity of the compounds obtained through this method is typically high, often exceeding 95%.

Reactivity Profiles and Transformational Chemistry of 2,2 Dimethylpyrrolidin 3 One

Reactions at the Carbonyl Moiety (C3-Ketone) of 2,2-Dimethylpyrrolidin-3-one

The C3-ketone is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is modulated by the adjacent lactam and the sterically demanding C2-substituents.

Nucleophilic Addition Reactions: Scope and Stereoselectivity

Nucleophilic addition to the C3-carbonyl group is a fundamental reaction of this compound, transforming the sp²-hybridized carbonyl carbon into a tetrahedral sp³ center. This reaction proceeds with a variety of nucleophiles, including organometallic reagents (Grignard and organolithium compounds), cyanide ions, and acetylides.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields the corresponding tertiary alcohol.

Scope : The reaction accommodates a wide array of nucleophiles. For instance, the addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) introduces a new alkyl, aryl, or vinyl group at the C3 position. Similarly, the addition of trimethylsilyl acetylide can introduce an ethynyl group, which serves as a valuable handle for further synthetic transformations.

Stereoselectivity : The C3-carbonyl group is prochiral. In the absence of any pre-existing stereocenters or chiral reagents, nucleophilic attack occurs with equal probability from either face of the planar carbonyl group. This results in the formation of a racemic mixture of the two possible enantiomers of the resulting 3-hydroxy-3-substituted-2,2-dimethylpyrrolidine product. Stereoselective additions can be achieved by employing chiral reagents or catalysts that can differentiate between the two faces of the carbonyl group.

| Nucleophile | Reagent Example | Product Type |

| Alkyl/Aryl | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Hydride | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Cyanide | Sodium cyanide (NaCN) / HCl | Cyanohydrin |

| Acetylide | Lithium trimethylsilylacetylide | Propargyl Alcohol |

Reduction Strategies and Control of Diastereoselectivity

The reduction of the C3-ketone to a secondary alcohol, 2,2-dimethylpyrrolidin-3-ol, is a common and synthetically useful transformation. This is typically achieved using hydride-donating reagents.

Reduction Strategies : A variety of reducing agents can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups. Standard reagents like sodium borohydride (NaBH₄) in alcoholic solvents are effective for reducing the ketone without affecting the more stable lactam amide. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone but may lead to the over-reduction of the lactam as well, necessitating careful control of reaction conditions.

Control of Diastereoselectivity : For the parent compound this compound, reduction of the ketone creates a single new stereocenter at C3, leading to a racemic mixture of alcohols. However, if the pyrrolidine (B122466) ring possesses other stereocenters, the reduction can proceed with diastereoselectivity. The stereochemical outcome is often governed by the steric environment around the carbonyl group. The incoming hydride nucleophile will preferentially attack from the less sterically hindered face of the ketone, leading to a major diastereomer. For example, in related substituted pyrrole systems, heterogeneous catalytic hydrogenation has been shown to proceed with excellent diastereoselectivity, where an initial stereocenter directs the subsequent reduction steps nih.gov.

| Reducing Agent | Solvent | Typical Outcome |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Selective ketone reduction to alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Ketone reduction; may also reduce lactam |

| Catalytic Hydrogenation (H₂/Pd, Pt) | Ethanol, Acetic Acid | Ketone reduction; potential for high diastereoselectivity |

Enolate Chemistry and α-Functionalization Pathways

The C4-methylene group of this compound is positioned alpha (α) to the C3-carbonyl group, rendering the α-protons acidic and capable of being removed by a strong base to form an enolate. This enolate is a powerful carbon nucleophile that can be used to form new carbon-carbon bonds at the C4 position.

Enolate Formation : Due to the presence of the gem-dimethyl group at the C2 position, enolization can only occur towards the C4 position, ensuring complete regioselectivity. The formation of the enolate requires a strong, non-nucleophilic base to ensure complete and irreversible deprotonation without competing addition to the carbonyl group. Lithium diisopropylamide (LDA) is a commonly used base for this purpose. libretexts.org182.160.97 The reaction is typically carried out at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (THF).

α-Functionalization Pathways : Once formed, the enolate can react with a variety of electrophiles in SN2-type reactions. libretexts.org The most common application is α-alkylation, where the enolate is treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) to introduce an alkyl group at the C4 position. This method is highly effective for primary and some secondary alkyl halides. Tertiary halides are not suitable as they tend to undergo elimination reactions. libretexts.org This pathway provides a powerful method for elaborating the pyrrolidinone scaffold.

| Base | Electrophile Example | Product Type |

| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 4-Methyl-2,2-dimethylpyrrolidin-3-one |

| Lithium Diisopropylamide (LDA) | Benzyl Bromide (BnBr) | 4-Benzyl-2,2-dimethylpyrrolidin-3-one |

| Sodium Hydride (NaH) | Diethyl Carbonate | 4-Carboethoxy-2,2-dimethylpyrrolidin-3-one |

Transformations Involving the Nitrogen Atom (N1) of this compound

The nitrogen atom of the lactam is less nucleophilic than a typical secondary amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, it can be deprotonated to form a highly nucleophilic amide anion or can participate in reactions under specific conditions.

N-Alkylation, N-Acylation, and N-Protection Strategies

Modification of the lactam nitrogen is a key strategy for diversifying the structure and properties of the pyrrolidinone ring.

N-Alkylation : The N-H proton can be removed by a strong base, such as sodium hydride (NaH), to generate the corresponding sodium salt. This resulting amide anion is a potent nucleophile and readily reacts with alkyl halides or other alkylating agents to form N-alkylated products. This reaction provides a straightforward method for introducing a variety of substituents onto the nitrogen atom.

N-Acylation : Similar to alkylation, the lactam can be N-acylated. This is typically achieved by reacting the pyrrolidinone with an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. This reaction can also be used to install common nitrogen-protecting groups. For example, reaction with di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) yields the N-Boc or N-Cbz protected derivatives, respectively. These protecting groups are crucial in multi-step syntheses to temporarily mask the reactivity of the nitrogen atom.

N-Protection Strategies : The choice of protecting group is critical for synthetic planning. The Boc group is typically stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid). The Cbz group is stable to acidic conditions but can be cleaved by catalytic hydrogenation.

| Reaction Type | Reagent Example | Base | Product |

| N-Alkylation | Methyl Iodide (CH₃I) | NaH | 1,2,2-Trimethylpyrrolidin-3-one |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | 1-Acetyl-2,2-dimethylpyrrolidin-3-one |

| N-Protection (Boc) | Di-tert-butyl dicarbonate | DMAP | tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate |

| N-Protection (Cbz) | Benzyl Chloroformate | NaHCO₃ | Benzyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate |

Ring-Opening Reactions of N-Substituted Pyrrolidinones

The lactam ring is generally stable due to amide resonance. However, under specific and often forcing conditions, the ring can be cleaved. The reactivity towards ring-opening is significantly influenced by the substituent on the nitrogen atom.

Hydrolytic Cleavage : The amide bond can be hydrolyzed under strong acidic or basic conditions at elevated temperatures. This cleavage breaks the C-N bond within the ring, leading to the formation of a γ-amino acid derivative. For N-acyl substituted pyrrolidinones, the N-acyl group can act as an activating group, making the lactam carbonyl more susceptible to nucleophilic attack and facilitating ring opening.

Reductive Cleavage : Strong reducing agents like lithium aluminum hydride can reduce the lactam amide to an amine. This transformation effectively opens the ring by cleaving the C-O bond of the carbonyl and then proceeds to form a substituted pyrrolidine.

von Braun-Type Reactions : In more specialized cases, N-substituted pyrrolidines can undergo C-N bond cleavage through von Braun-type reactions. researchgate.net For instance, treatment of N-aryl pyrrolidines with reagents like halodifluoroalkyl reagents can lead to deconstructive functionalization, affording ring-opened N-formyl amides. researchgate.net While less common for simple lactams, these advanced methods highlight the potential for skeletal remodeling of the pyrrolidine core.

Rearrangement and Ring Expansion/Contraction Reactions of the this compound Core

Extensive literature searches did not yield specific examples of rearrangement, ring expansion, or ring contraction reactions involving the this compound core. While the broader class of pyrrolidine derivatives is known to undergo various skeletal transformations, dedicated studies on the behavior of this compound in such reactions appear to be limited or not publicly documented.

General principles of organic chemistry suggest that the pyrrolidin-3-one scaffold could potentially undergo ring expansion or contraction under specific conditions. For instance, reactions that proceed through carbocationic intermediates adjacent to the ring, or those involving specific reagents known to promote such rearrangements (e.g., diazomethane for ring expansion of ketones), could theoretically be applied. However, the influence of the gem-dimethyl substitution at the C2 position on the feasibility and outcome of these reactions remains uninvestigated. This substitution might sterically hinder certain transformations or influence the stability of intermediates, thus altering expected reaction pathways.

Further research is required to explore and characterize the potential for rearrangement and ring-size-altering reactions of the this compound core.

Mechanistic Investigations of Key Reactions Involving this compound

For related pyrrolidine systems, mechanistic studies on reactions such as C-H amination have been conducted, often involving transition metal catalysis. These studies highlight the complexity of reaction pathways, which can involve radical intermediates or organometallic species. However, direct extrapolation of these mechanisms to this compound is speculative without dedicated research. The presence of the carbonyl group and the gem-dimethyl substitution would significantly influence the electronic and steric environment, likely leading to unique mechanistic features.

Applications in Advanced Organic Synthesis and Materials Chemistry

2,2-Dimethylpyrrolidin-3-one as a Chiral Building Block and Auxiliary

The presence of a stereogenic center at the C4 or C5 position, or the use of the pyrrolidine (B122466) ring as a chiral scaffold, allows derivatives of this compound to play a significant role in asymmetric synthesis. The gem-dimethyl group at the C2 position provides a distinct steric environment that can influence the stereochemical outcome of reactions, making it a valuable component in the design of chiral auxiliaries and catalysts.

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines is a key area of research, as these structures are central to many pharmaceutical agents. nih.gov A primary challenge is the construction of the chiral quaternary center. Methodologies such as asymmetric allylic alkylation followed by a stereospecific ring contraction have been developed to produce these valuable chiral building blocks. nih.gov In such a sequence, a precursor molecule has its stereochemistry set by an asymmetric reaction, and subsequent chemical transformations, including ring contraction, can yield a chiral 2,2-disubstituted pyrrolidine. nih.gov This approach provides access to novel molecules that can serve as innovative motifs in medicinal chemistry. nih.gov Pyrrolidine derivatives, particularly those with C2 symmetry, have been broadly employed as chiral auxiliaries to control the stereochemistry of a variety of chemical transformations. nih.gov

The pyrrolidine ring is a cornerstone of organocatalysis, famously exemplified by proline and its derivatives. nih.gov The design of effective organocatalysts often involves modifying the pyrrolidine scaffold to fine-tune its steric and electronic properties. The introduction of substituents, such as the gem-dimethyl group in this compound, can alter the catalyst's conformation and create a specific chiral pocket to control the approach of reactants. mdpi.com

Pyrrolidine-based organocatalysts are frequently used in asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions. mdpi.comresearchgate.net For instance, proline-based dipeptides containing fluorinated moieties have been designed as highly effective organocatalysts for asymmetric aldol reactions in both organic and aqueous media. mdpi.com Furthermore, chiral pyrrolidines are integral components of ligands for asymmetric metal catalysis. Chiral phosphoramidite (B1245037) ligands incorporating a pyrrolidine unit have been successfully used in enantioselective cycloaddition reactions. nih.gov The development of catalysts derived from this compound could therefore offer new possibilities for achieving high levels of stereocontrol in a range of important chemical transformations.

Construction of Diverse Heterocyclic Systems Utilizing this compound

The reactivity of the ketone and the secondary amine in this compound allows it to serve as a versatile starting point for the synthesis of more complex heterocyclic systems, including spirocyclic and polycyclic frameworks.

Spirocyclic pyrrolidines are important structural motifs in drug discovery, and their synthesis is an active area of research. nih.govresearchgate.net One of the most powerful methods for their construction is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. nih.govua.es In this strategy, an in-situ generated azomethine ylide reacts with a dipolarophile to form the pyrrolidine ring. Ketones can be converted into exocyclic alkenes, which can then act as the dipolarophile in these cycloadditions to generate the spirocyclic core. nih.gov

A notable example is the multicomponent reaction between an amine, a maleimide (B117702), and an aldehyde to generate a spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} scaffold. ua.es This reaction proceeds through the formation of an azomethine ylide, which then undergoes a cascade of reactions including a Michael addition and a 1,3-dipolar cycloaddition. The reaction demonstrates high diastereoselectivity and yields, providing a complex molecular architecture in a single operation. ua.es The versatility of this method allows for the incorporation of different maleimide units, further expanding the structural diversity of the resulting spiro compounds. ua.es

Table 1: Scope of the Multicomponent Synthesis of Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} Derivatives ua.es

| Entry | Amine | Aldehyde | Maleimide | Yield (%) | Diastereomeric Ratio |

| 1 | Allylamine | Cinnamaldehyde | N-Methylmaleimide | 88 | 2:1 |

| 2 | Benzylamine | Benzaldehyde | N-Phenylmaleimide | 95 | >95:5 |

| 3 | Methylamine | 4-Chlorobenzaldehyde | N-Ethylmaleimide | 91 | >95:5 |

| 4 | Allylamine | 2-Naphthaldehyde | N-Methylmaleimide | 94 | 3:1 |

| 5 | Benzylamine | 2-Furaldehyde | N-Phenylmaleimide | 89 | >95:5 |

Annulation reactions, which involve the formation of a new ring onto an existing structure, can be used to construct fused and bridged polycyclic systems from pyrrolidinone precursors. Strategies such as [3+2] and [3+3] aza-annulation reactions have been employed with related α-ketolactams to build spirocyclic pyrrolidones and piperidones. researchgate.net These reactions can create multiple new stereocenters with high diastereoselectivity, rapidly increasing molecular complexity. researchgate.net

Furthermore, double annulation strategies have been developed to create fused polycyclic amines. uky.edu While specific examples starting from this compound are not prevalent, the chemical principles suggest its utility in such transformations. The ketone at the C3 position could be elaborated into a diene or dienophile, or the α-position could be functionalized to participate in a double Michael addition cascade to form a new, fused carbocyclic or heterocyclic ring. uky.edu Electrochemical methods have also been developed for the two-step annulation and assembly of polycyclic systems. nih.gov

Precursor in the Total Synthesis of Natural Products and Bio-Inspired Molecules

The pyrrolidine and pyrrolidinone (or γ-lactam) rings are core components of numerous polycyclic alkaloid natural products, making them enduring targets for total synthesis. nih.gov Families of alkaloids such as Aspidosperma, Stemona, and batzelladine all feature these heterocyclic motifs. nih.gov The development of efficient synthetic routes to these complex molecules often relies on the use of versatile and strategically functionalized building blocks. uci.eduuiowa.edu

The enantioselective synthesis of marine alkaloids, such as (-)-lepadiformine, highlights the importance of stereocontrolled methods for constructing substituted pyrrolidine derivatives. nih.gov Such syntheses often involve tandem reactions that rapidly build molecular complexity from simpler precursors. nih.gov this compound, particularly in its chiral forms, represents a potential starting material for natural products that contain a gem-dimethyl substituted pyrrolidine ring. Its functional handles allow for elaboration and incorporation into a larger molecular framework, demonstrating its potential as a key intermediate in the synthesis of complex, biologically active natural products and their analogues. uiowa.edumsu.edu

Integration into Alkaloid Synthesis Pathways

The pyrrolidine motif is a fundamental structural unit in a multitude of alkaloids, a class of naturally occurring compounds with a wide range of physiological activities. nih.govnih.gov Synthetic chemists often utilize chiral pool strategies, starting from readily available enantiopure compounds to construct these complex molecules. While L-proline is a common starting material for the synthesis of many pyrrolidine-containing alkaloids, the use of substituted pyrrolidinones like this compound offers alternative synthetic routes and access to different structural analogs.

Although direct and extensive examples of the integration of this compound into the total synthesis of specific, named alkaloids are not prominently documented in publicly available literature, its potential as a precursor can be inferred from general synthetic strategies targeting pyrrolizidine (B1209537) and tropane (B1204802) alkaloids. For instance, the core structure of this compound could, in principle, be elaborated to form the bicyclic core of pyrrolizidine alkaloids. Synthetic approaches towards these alkaloids often involve the construction of a functionalized pyrrolidine ring followed by a subsequent cyclization to form the fused five-membered ring. The ketone functionality in this compound could serve as a key site for introducing the necessary carbon chain for this second ring formation.

Strategies for Biomimetic Syntheses

Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature to construct complex molecules. nih.gov These strategies often involve cascade reactions and the strategic use of functional groups to achieve high levels of efficiency and stereoselectivity. While a direct biomimetic synthesis employing this compound has not been explicitly reported, the structural motif of a substituted pyrrolidinone is found in various natural products, suggesting its potential role in such synthetic endeavors.

For example, a novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one ring system, which is the core of several natural products like oteromycin (B66058) and UCS1025A, has been developed. nih.gov This strategy involves an intramolecular aldol reaction of a precursor aldehyde. While this example does not use this compound itself, it highlights the utility of the pyrrolidinone scaffold in biomimetic transformations. The gem-dimethyl group in this compound could potentially influence the folding and reactivity of a precursor molecule in a biomimetic cascade, leading to specific stereochemical outcomes.

Scaffold for the Development of New Chemical Entities

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. The development of novel pyrrolidine-based scaffolds is an active area of research in the quest for new therapeutic agents.

While specific examples of new chemical entities derived directly from this compound are not extensively detailed in the literature, the general importance of the pyrrolidine scaffold suggests its potential in this area. For instance, a novel class of human β3-adrenergic receptor agonists was designed by constraining the flexible ethanolamine (B43304) core of known agonists within a pyrrolidine ring. nih.gov This modification maintained biological potency while improving selectivity and metabolic stability. This example underscores the value of incorporating the pyrrolidine moiety into new molecular designs. The 2,2-dimethyl substitution pattern of the target compound could offer advantages in terms of metabolic stability by blocking potential sites of oxidation.

The table below summarizes the potential of the 2,2-dimethylpyrrolidine (B1580570) scaffold in the development of new chemical entities, drawing parallels from the broader class of pyrrolidine-based compounds.

| Therapeutic Area | Potential Advantage of 2,2-Dimethylpyrrolidine Scaffold | Representative Pyrrolidine-Containing Drugs (for scaffold context) |

| Central Nervous System | The gem-dimethyl group could enhance lipophilicity, potentially improving blood-brain barrier penetration. | Roluperidone (antipsychotic), Piracetam (nootropic) |

| Oncology | The rigid scaffold can be used to orient substituents for optimal binding to kinase active sites. | Sunitinib (tyrosine kinase inhibitor) |

| Infectious Diseases | The pyrrolidine ring can serve as a core for designing inhibitors of bacterial or viral enzymes. | Lincomycin (antibiotic) |

Computational and Theoretical Studies of 2,2 Dimethylpyrrolidin 3 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. nih.govmolpro.net These calculations allow for a detailed understanding of electron distribution and how it governs the molecule's stability and reactivity.

The reactivity of a chemical species is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For 2,2-Dimethylpyrrolidin-3-one, the HOMO is expected to be primarily localized on the nitrogen atom's lone pair and the π-system of the amide group. The LUMO is anticipated to be the antibonding π* orbital of the carbonyl group (C=O). researchgate.net This distribution implies that the nitrogen atom is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Calculated using DFT at the B3LYP/6-31G(d) level of theory. The data presented here is illustrative of typical values for similar heterocyclic ketones and is intended for conceptual understanding.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Highest Occupied Molecular Orbital |

| LUMO | +1.5 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.3 | Energy difference (ΔE) |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. deeporigin.comlibretexts.org The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. wolfram.com

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): The most electron-rich area is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region is the most likely site for interactions with electrophiles or proton donors. researchgate.net

Positive Potential (Blue/Green): Electron-deficient regions are expected around the amine proton (N-H) and, to a lesser extent, the hydrogen atoms on the carbon backbone. The positive potential on the N-H proton indicates its acidic character.

Neutral Potential (Green): The gem-dimethyl groups and the methylene (B1212753) groups of the ring would exhibit a relatively neutral potential.

This charge distribution map reinforces the predictions from FMO analysis, identifying the carbonyl oxygen as a primary nucleophilic center and the carbonyl carbon as an electrophilic center.

Conformational Analysis and Molecular Dynamics Simulations

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations. acs.org Conformational analysis and molecular dynamics (MD) simulations are employed to understand the dynamic behavior of the ring, the energy barriers between different conformers, and the influence of substituents. mdpi.comlibretexts.orgmdpi.com

The pyrrolidine (B122466) ring typically exists in two main families of puckered conformations: the envelope (E) form, where one atom is out of the plane of the other four, and the twist (T) form, where two adjacent atoms are displaced on opposite sides of a plane defined by the other three. acs.org For pyrrolidine rings, these puckers are often described as "UP" or "DOWN" depending on the displacement of the Cγ (C4) atom relative to the rest of the ring. nih.govresearchgate.netresearchgate.net

The molecule interconverts between these conformations through a process of pseudorotation. The energy required to move from one conformation to another is the inversion barrier. For this compound, the presence of the sp²-hybridized carbonyl carbon at C3 influences the preferred puckering modes, often favoring conformations that minimize torsional strain involving the C=O bond.

Table 2: Common Puckering Descriptors for a Pyrrolidine Ring

This table describes the general conformations applicable to the pyrrolidinone ring system.

| Conformation Type | Puckering Descriptor | Description |

| Envelope | C4-endo (DOWN) | C4 atom is displaced on the same side as the C=O group. |

| Envelope | C4-exo (UP) | C4 atom is displaced on the opposite side of the C=O group. |

| Twist | C4-endo/C5-exo | C4 and C5 atoms are on opposite sides of the ring plane. |

| Twist | C4-exo/C5-endo | C4 and C5 atoms are on opposite sides of the ring plane. |

The presence of a gem-dimethyl group at the C2 position, adjacent to the nitrogen atom, has a significant impact on the conformational preferences of the pyrrolidinone ring. lumenlearning.com This substitution introduces considerable steric hindrance, which restricts the ring's flexibility.

The primary effects of the 2,2-dimethyl substitution are:

Restricted Pseudorotation: The bulky methyl groups limit the free interconversion between different envelope and twist forms, leading to a more defined and rigid conformational landscape.

Favored Pucker: The molecule will likely adopt a puckered conformation that minimizes the steric interactions between the axial methyl group and the adjacent methylene hydrogens at the C5 position. This is an example of the Thorpe-Ingold effect, where gem-dialkyl substitution can favor specific ring conformations.

Increased Inversion Barrier: The energy barrier for ring inversion is expected to be higher compared to an unsubstituted pyrrolidin-3-one due to the steric clash that would occur in the transition state. mdpi.com

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a cornerstone for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transient species like transition states. beilstein-journals.orgresearchgate.netmdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

For this compound, a potential reaction for theoretical study is the base-catalyzed α-alkylation. Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting material, reagents (e.g., a base like lithium diisopropylamide), and the final alkylated product.

Transition State Search: Locating the transition state structure for the rate-determining step, which is typically the deprotonation at the C4 position to form an enolate.

Such studies would reveal the feasibility of the reaction and provide insights into the stereochemical outcome, which is influenced by the puckered conformation of the pyrrolidinone ring during the approach of the electrophile.

Table 3: Illustrative Reaction Profile for a Hypothetical α-Deprotonation of this compound

This table provides a hypothetical energy profile calculated via DFT for the formation of an enolate intermediate. Energies are relative to the reactant complex.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactant Complex | This compound + Base | 0.0 |

| Transition State (TS) | Proton abstraction by the base | +15.2 |

| Intermediate Complex | Enolate + Conjugate acid of the base | -5.7 |

Spectroscopic Data Interpretation through Computational Methods (e.g., NMR, IR, Mass Spectrometry)

Computational spectroscopy is an essential adjunct to experimental analysis, aiding in the assignment of complex spectra and the structural elucidation of novel compounds. By simulating spectra from first principles, a direct comparison between theoretical and experimental data can validate a proposed molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Density Functional Theory (DFT) has become a standard method for predicting the NMR chemical shifts of organic molecules. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is widely employed within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula δ = σref − σ. acs.org

The accuracy of these predictions depends heavily on the chosen DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(2d,p), cc-pVTZ). nih.govresearchgate.net For a molecule like this compound, this approach would provide theoretical ¹H and ¹³C chemical shifts for all unique nuclei. Comparing this calculated spectrum with the experimental one can confirm assignments, for example, distinguishing between the two diastereotopic methyl groups at the C2 position, which are expected to have slightly different chemical environments and thus different chemical shifts.

Infrared (IR) Spectroscopy Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of a molecule at its optimized geometry. researchgate.net These calculations not only predict the position of absorption bands (wavenumbers) but also their intensities. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental spectra. researchgate.net

For this compound, computational analysis would predict the characteristic vibrational modes, most notably the strong absorption band corresponding to the C=O (carbonyl) stretch of the ketone group and the N-H stretch of the secondary amine. DFT calculations on the parent pyrrolidine molecule have been used to interpret its IR spectrum, successfully assigning the various C-H and N-H stretching and bending modes. researchgate.netdtic.mil A similar analysis for the target compound would help to precisely assign the peaks in its experimental IR spectrum, including the vibrations associated with the gem-dimethyl group.

The following table shows an example of calculated versus experimental vibrational frequencies for the related pyrrolidine molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Molecule |

|---|---|---|---|

| N-H Stretch | ~3350 (scaled) | 3350-3400 | Pyrrolidine researchgate.netdtic.mil |

| α-C-H Stretch | - | 2870 | 3-Pyrroline dtic.mil |

| Olefinic C-H Stretch | - | 3084 | 3-Pyrroline dtic.mil |

Mass Spectrometry (MS) In silico mass spectrometry involves predicting the fragmentation patterns of a molecule upon ionization. nih.govelsevierpure.com While quantum chemical methods can be used to model the bond dissociations and rearrangements that occur in a mass spectrometer, these are computationally intensive. nih.gov More commonly, computational approaches utilize rule-based systems or machine learning models trained on large spectral libraries to predict fragmentation. researchgate.net For a given structure like this compound, these tools can generate a theoretical mass spectrum, predicting the mass-to-charge ratios (m/z) and relative abundances of the fragment ions. This is particularly useful for identifying unknown compounds in complex mixtures by matching experimental tandem MS (MS/MS) data against a database of predicted spectra. researchgate.netnih.gov Key fragmentation pathways for this molecule would likely involve α-cleavage adjacent to the carbonyl group or the nitrogen atom, and the loss of one of the methyl groups.

Future Research Directions and Emerging Paradigms in 2,2 Dimethylpyrrolidin 3 One Chemistry

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The synthesis of optically pure pyrrolidine (B122466) derivatives is a critical endeavor for their application in pharmaceuticals. mdpi.com Future research will likely focus on developing new stereoselective methods to access chiral 2,2-dimethylpyrrolidin-3-one analogs.

One promising avenue is the use of 1,3-dipolar cycloaddition reactions between azomethine ylides and α,β-unsaturated acceptors. nih.gov The diastereoselective synthesis of densely substituted pyrrolidines has been achieved with high levels of control by employing chiral auxiliaries, such as the N-tert-butanesulfinyl group, which can direct the stereochemical outcome of the cycloaddition. nih.gov Adapting these methods to precursors of this compound could provide a direct and efficient route to enantiomerically enriched products.

Another area of development is the creation of one-pot cascade reactions that build the pyrrolidinone core with high functional group density in a single operation. For instance, a novel method for synthesizing α-arylated pyrrolidinones involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions. acs.org This process proceeds through a nucleophilic ring-opening, followed by a Smiles-Truce aryl transfer and subsequent lactam formation. acs.org Exploring similar cascade strategies starting with precursors bearing the 2,2-dimethyl motif could significantly improve synthetic efficiency.

Table 1: Comparison of Stereoselective Synthesis Strategies for Pyrrolidine Derivatives

| Synthetic Strategy | Key Features | Potential for this compound | Key References |

| 1,3-Dipolar Cycloaddition | Generates multiple stereocenters simultaneously; high diastereoselectivity achievable with chiral auxiliaries. | High potential for creating chiral analogs by using appropriately substituted azomethine ylides or dipolarophiles. | nih.gov |

| Cascade Reactions | One-pot synthesis increases efficiency; combines multiple bond-forming events. | Development of novel cascades could rapidly assemble the functionalized this compound core. | acs.org |

| Starting from Chiral Pool | Utilizes readily available chiral starting materials like hydroxyproline. | Less direct for this specific target but could be adapted through multi-step sequences. | mdpi.com |

Investigation of Unexplored Reactivity Patterns and Derivatization Pathways

The chemical reactivity of the 2-pyrrolidinone (B116388) scaffold has been studied, but the specific substitution pattern of this compound may lead to unique chemical behavior. researchgate.net The steric bulk of the gem-dimethyl group at the C2 position could influence the regioselectivity of reactions at the adjacent C3 carbonyl and the N1 nitrogen atom.

Future work should systematically explore the derivatization of the this compound core. This includes developing novel derivatization reagents tailored for creating diverse libraries of compounds for biological screening. For example, reagents like (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine have been developed for the sensitive detection and separation of chiral carboxylic acids, highlighting the potential for creating specialized analytical tools based on the pyrrolidine scaffold. nih.gov

Furthermore, the reactivity of the C-H bonds at the C4 and C5 positions remains a fertile ground for exploration. Modern C-H functionalization techniques could be applied to introduce new substituents, leading to novel derivatives that would be difficult to access through traditional methods.

Table 2: Potential Derivatization Strategies and Reagents

| Derivatization Target | Reagent Class/Reaction Type | Potential Outcome | Key References |

| N1-H Position | Alkylation, Acylation, Arylation | Introduction of diverse substituents for tuning solubility, electronic properties, and biological activity. | acs.org |

| C3-Carbonyl Group | Reductions, Grignard additions, Wittig reactions | Conversion of the ketone to alcohols or alkenes, providing access to a wider range of functionalized pyrrolidines. | evitachem.com |

| C4/C5 C-H Bonds | Directed C-H functionalization | Late-stage introduction of functional groups, enabling rapid diversification of the core structure. | charnwooddiscovery.com |

| Enantioselective Analysis | Chiral Derivatization Reagents | Development of new reagents based on the pyrrolidine scaffold for separating and detecting enantiomers of other molecules. | nih.gov |

Integration of this compound Synthesis into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, and improved scalability. vapourtec.comeuropa.eu The integration of this compound synthesis into flow systems represents a major step towards more efficient and sustainable production.

The synthesis of pyrrolidine derivatives, such as 3-nitropyrrolidines, has already been successfully demonstrated in modular flow reactors. researchgate.net These systems allow for the in-situ generation of reactive intermediates, like unstabilized azomethine ylides, and their immediate use in cycloaddition reactions. researchgate.net Applying this technology to the synthesis of this compound could enable safer handling of hazardous reagents and allow for precise control over reaction parameters, potentially leading to higher yields and purities.

Furthermore, multi-step syntheses can be "telescoped" in flow, where the output of one reactor is fed directly into the next, eliminating the need for isolation and purification of intermediates. vapourtec.com This approach could be used to develop a continuous process for the synthesis and subsequent functionalization of the this compound scaffold.

Application of Photoredox and Electrochemistry in Pyrrolidinone Functionalization

Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, offering mild and sustainable alternatives to traditional methods. d-nb.info These techniques are particularly well-suited for the functionalization of heterocyclic compounds like pyrrolidinones.

Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate radical intermediates under mild conditions, enabling a wide range of transformations. For instance, the dehydrogenative aromatization and sulfonylation of pyrrolidines to form functionalized pyrroles has been achieved using this approach. d-nb.info Similar strategies could be employed for the C-H functionalization of the this compound ring. Furthermore, photoredox-catalyzed radical cyclizations are a promising method for constructing the pyrrolidinone core itself. researchgate.net The combination of a Lewis acid with a photoredox catalyst has been shown to enable the reductive cleavage of the C–N bond in N-benzoyl pyrrolidines, opening up possibilities for skeletal remodeling of the pyrrolidine core. nih.gov

Electrochemistry: Electrochemical methods provide a reagent-free way to perform oxidation and reduction reactions. The selective electrochemical oxidation of functionalized pyrrolidines to the corresponding pyrrolidinones has been described as a high-selectivity transformation. acs.orgsemanticscholar.org This method could be applied to precursors of this compound. Additionally, electrochemical approaches can be used to generate N-centered radicals from protected amines, which can then undergo cyclization to form pyrrolidines. chemistryviews.org This strategy could be adapted for the synthesis of the this compound ring system and can be performed in both batch and continuous flow reactors. chemistryviews.org

Design of Next-Generation Pyrrolidinone-Based Functional Materials

The unique structural and chemical properties of the pyrrolidinone ring make it an attractive building block for the design of advanced functional materials. Polyvinylpyrrolidone (PVP), a polymer based on the N-vinyl derivative of 2-pyrrolidone, is widely used in various applications due to its biocompatibility and solubility. mdpi.com

Future research could focus on incorporating the this compound moiety into novel polymers and materials. The gem-dimethyl group could impart specific properties to the resulting material, such as altered thermal stability, solubility, or mechanical strength. For example, pyrrolidine-functionalized resins have been developed for use as heterogeneous catalysts. mdpi.com A resin incorporating the this compound structure could exhibit unique catalytic activity or selectivity.

Furthermore, the development of composite materials, such as metal-filled polymer hydrogels, offers another exciting direction. mdpi.com Pyrrolidinone-containing copolymers can form hydrogels with a porous structure capable of sorbing solvents and other molecules. mdpi.com Incorporating this compound into such hydrogels could lead to new materials for applications in sensing, drug delivery, or catalysis.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethylpyrrolidin-3-one, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyclization of γ-lactam precursors or intramolecular amidation. For example, reacting 3-amino-2,2-dimethylbutyramide with carbonylating agents (e.g., phosgene analogs) under anhydrous conditions yields the pyrrolidinone ring. Temperature control (80–120°C) and catalysts like p-toluenesulfonic acid improve cyclization efficiency . Solvent choice (e.g., toluene vs. DMF) significantly affects reaction kinetics and purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : The carbonyl group (C=O) deshields adjacent protons, producing distinct signals for the methyl groups (δ ~1.2–1.4 ppm) and pyrrolidinone ring protons (δ ~2.5–3.5 ppm). Splitting patterns confirm substitution at C2.

- ¹³C NMR : The carbonyl carbon appears at ~175–180 ppm, with quaternary carbons (C2) at ~45–50 ppm.

- IR : A strong C=O stretch (~1680–1720 cm⁻¹) is diagnostic. Compare with reference spectra in PubChem (CID 5114908) for validation .

Q. What stability considerations are critical for storing this compound?

- Methodology : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Monitor degradation via periodic TLC or HPLC (C18 column, acetonitrile/water mobile phase). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from assay conditions (pH, co-solvents) or impurities. Replicate experiments using standardized protocols (e.g., fixed DMSO concentration ≤1%). Validate purity via LC-MS and cross-check with orthogonal assays (e.g., SPR vs. fluorescence-based methods). Computational docking (AutoDock Vina) can identify binding site variations caused by substituents .

Q. What computational strategies predict the stereoelectronic effects of this compound in drug design?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and electron distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular dynamics simulations (NAMD/GROMACS) model interactions with biological targets (e.g., kinases) over 100-ns trajectories. Validate predictions with SAR studies on methyl-substituted analogs .

Q. How can researchers optimize the enantiomeric resolution of this compound derivatives?

- Methodology : Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol) or capillary electrophoresis with cyclodextrin additives. For preparative-scale separation, kinetic resolution via lipase-catalyzed acyl transfer (e.g., Candida antarctica lipase B) achieves >90% ee. Monitor enantiopurity via polarimetry or CD spectroscopy .

Q. What advanced analytical methods characterize trace impurities in this compound samples?

- Methodology : LC-HRMS (Q-TOF) identifies impurities at <0.1% levels. Combine with 2D NMR (HSQC, HMBC) to assign structures. For volatile byproducts, GC-MS (DB-5 column) with electron ionization detects degradation products (e.g., lactams or amines). Quantify using external calibration curves .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies for this compound in cellular models?

- Methodology : Use a log-scale concentration range (1 nM–100 µM) with ≥6 data points. Include vehicle controls and reference inhibitors (e.g., staurosporine for kinase assays). Normalize data to cell viability (MTT/WST-1 assays) and fit dose-response curves using nonlinear regression (GraphPad Prism). Report EC₅₀/IC₅₀ with 95% confidence intervals .

Q. What statistical approaches address batch-to-batch variability in synthetic yields?

- Methodology : Apply ANOVA to compare yields across batches (n ≥ 3). Identify critical factors (e.g., catalyst loading, temperature) via factorial design (JMP software). Use control charts (Shewhart charts) for real-time monitoring. For low yields (<40%), troubleshoot via in situ IR or reaction calorimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。